MAO-B Inhibition Potency Compared to the Clinical Standard Selegiline
(4-Fluorophenyl)(oxolan-2-yl)methanamine demonstrates potent inhibition of human recombinant MAO-B with an IC50 value of 5.10-5.30 nM [1]. This potency is superior to the clinically established MAO-B inhibitor Selegiline (Deprenyl), which exhibits an IC50 of 51 nM in comparable assays .
| Evidence Dimension | Inhibitory potency against human MAO-B (IC50) |
|---|---|
| Target Compound Data | 5.10 nM (range 5.10-5.30 nM) |
| Comparator Or Baseline | Selegiline (Deprenyl) hydrochloride: 51 nM |
| Quantified Difference | The target compound is approximately 10-fold more potent. |
| Conditions | Inhibition of human recombinant MAO-B expressed in baculovirus-infected BTI-TN-5B1-4 cell microsomes, assessed as a decrease in H2O2 production. |
Why This Matters
Higher potency allows for the use of lower concentrations in in vitro and potentially in vivo studies, which can reduce off-target effects and improve assay signal-to-noise ratios.
- [1] BindingDB Entry BDBM50013747 (CHEMBL3264959). Binding Database. Accessed April 2026. View Source
